

Technical Guide: Physical Properties of 4-Amino-2-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-(methylthio)benzoic acid

Cat. No.: B2724894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of **4-Amino-2-(methylthio)benzoic acid** (CAS No. 1343844-11-0). Direct experimental data for this compound is not extensively available in public literature. This document provides a summary of the known basic identifiers and presents a comparative analysis of structurally similar compounds to offer insights into its expected physical characteristics. Furthermore, this guide details standardized experimental protocols for determining key physical and spectral properties, providing a framework for the empirical analysis of this and similar novel organic compounds.

Introduction to 4-Amino-2-(methylthio)benzoic Acid

4-Amino-2-(methylthio)benzoic acid is a substituted benzoic acid derivative. Such compounds are of interest in medicinal chemistry and materials science due to the diverse functionalities imparted by the amino, methylthio, and carboxylic acid groups. These groups can influence the molecule's polarity, acidity, and potential for intermolecular interactions, which in turn dictate its physical properties and biological activity. Due to the limited availability of specific experimental data for this compound, this guide employs a comparative approach with related molecules and outlines the methodologies required for its full characterization.

Physicochemical Properties

While specific quantitative data for **4-Amino-2-(methylthio)benzoic acid** is scarce, its basic molecular properties have been identified.

Property	Value	Source
CAS Number	1343844-11-0	[1]
Molecular Formula	C ₈ H ₉ NO ₂ S	[1]
Molecular Weight	183.23 g/mol	[1]

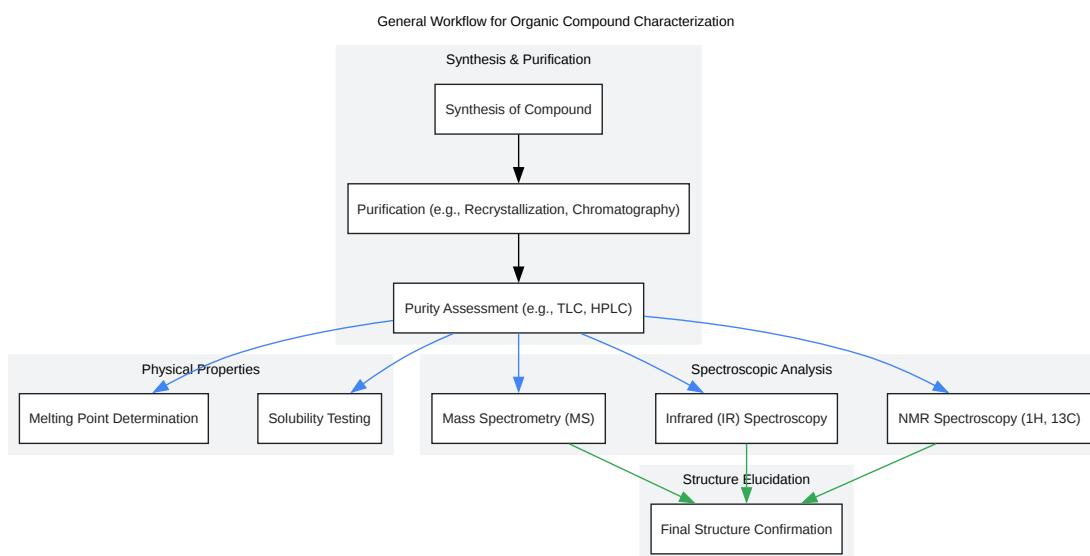
Comparative Data of Structurally Related Compounds

To estimate the physical properties of **4-Amino-2-(methylthio)benzoic acid**, it is useful to examine the properties of structurally analogous compounds. The presence of an amino group, a methylthio group, and their positions on the benzoic acid ring will influence properties such as melting point and solubility.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-Amino-2-methylbenzoic acid	2486-75-1	C ₈ H ₉ NO ₂	151.16	160-165
4-(Methylthio)benzoic acid	13205-48-6	C ₈ H ₈ O ₂ S	168.21	192-196
2-(Methylthio)benzoic acid	3724-10-5	C ₈ H ₈ O ₂ S	168.21	169-173
4-Amino-2-methoxy-5-(methylthio)benzoic Acid	71675-98-4	C ₉ H ₁₁ NO ₃ S	213.25	Not Available
3-Amino-benzoic acid	99-05-8	C ₇ H ₇ NO ₂	137.14	169-171
4-Amino-benzoic acid	150-13-0	C ₇ H ₇ NO ₂	137.14	184-186

Note: The data presented is sourced from various chemical suppliers and databases and should be used for comparative purposes.[2][3][4]

The acidity of substituted benzoic acids is influenced by the electronic effects of their substituents.[5] Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it.[5] The position of the substituent also plays a crucial role, with ortho effects often leading to significant deviations in acidity compared to meta and para isomers.[6][7]


Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectral properties of a solid organic compound like **4-Amino-2-**

(methylthio)benzoic acid.

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated organic compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general experimental workflow for the characterization of a novel organic compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Protocol:

- Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- Heating: The sample is heated at a steady and slow rate (1-2°C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility provides information about the polarity and functional groups of a molecule.

Protocol:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) and aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) are used.
- Procedure: Approximately 2-3 mg of the solid sample is placed in a small test tube.
- The solvent is added dropwise (up to 1 mL) with agitation.

- The sample is classified as soluble if it completely dissolves. If not, it is classified as insoluble or partially soluble.
- Observations are recorded for each solvent. Solubility in acidic or basic solutions can indicate the presence of basic (amino) or acidic (carboxylic acid) functional groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Protocol (Thin Solid Film Method):

- Sample Preparation: A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- Film Deposition: A drop of the resulting solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.^[8]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.^[8]
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in **4-Amino-2-(methylthio)benzoic acid** (e.g., N-H stretches, C=O stretch, C-S stretch, aromatic C=C bends).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the carbon-hydrogen framework of a molecule.

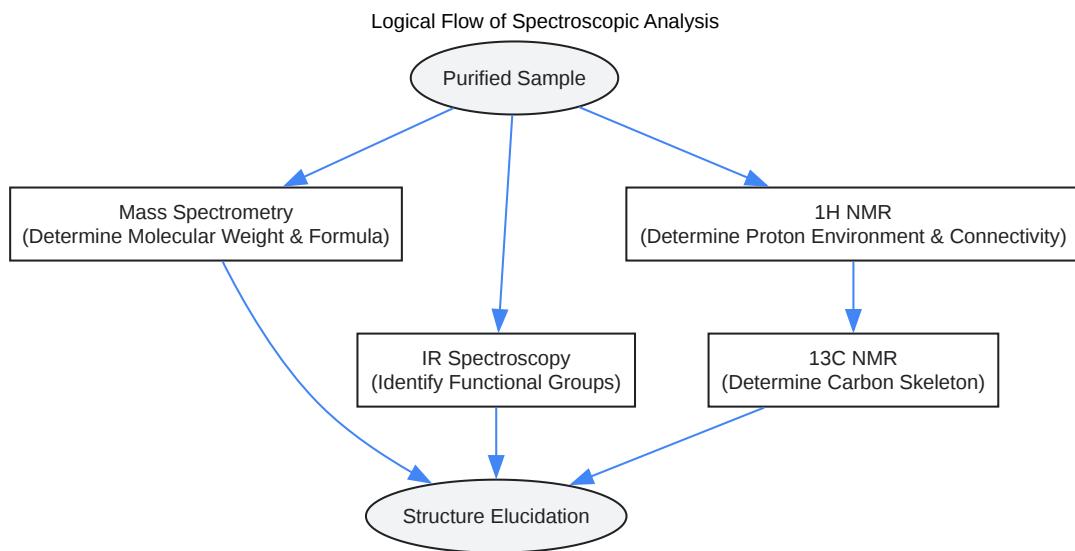
Protocol:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.^[9] Tetramethylsilane (TMS) is typically used

as an internal standard.[9]

- Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra.[10][11]
- Data Analysis:
 - ^1H NMR: The spectrum is analyzed for the number of signals (number of unique proton environments), their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).
 - ^{13}C NMR: The proton-decoupled spectrum is analyzed for the number of signals, which corresponds to the number of unique carbon atoms in the molecule.[12]

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

Protocol:

- Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. In electron ionization (EI), the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.[13] In electrospray ionization (ESI), the sample is dissolved in a suitable solvent and sprayed into the spectrometer, forming ions.[14]
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z .
- Data Analysis: The molecular ion peak (M^+) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern can provide structural information.

Visualization of Methodologies

The characterization of a novel compound such as **4-Amino-2-(methylthio)benzoic acid** follows a logical progression of analytical techniques to confirm its structure and purity.

[Click to download full resolution via product page](#)

Caption: A diagram showing the logical progression of spectroscopic techniques for the structural elucidation of an organic compound.

Conclusion

While specific, experimentally determined physical properties for **4-Amino-2-(methylthio)benzoic acid** are not widely published, this guide provides a framework for its characterization. By comparing with structurally similar molecules, researchers can form reasonable expectations for its properties. The detailed experimental protocols outlined herein offer a comprehensive approach for any laboratory to empirically determine the melting point,

solubility, and spectral characteristics of this and other novel compounds, facilitating further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chiralen.com [chiralen.com]
- 2. 4-Amino-2-methylbenzoic acid 95 2486-75-1 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. State-of-the-Art Direct ^{13}C and Indirect ^1H -[^{13}C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Guidelines for ^{13}C -Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Amino-2-(methylthio)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2724894#physical-properties-of-4-amino-2-methylthio-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com